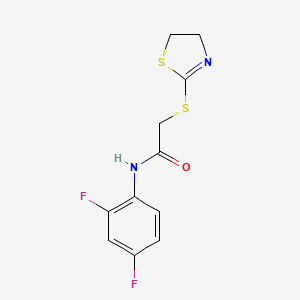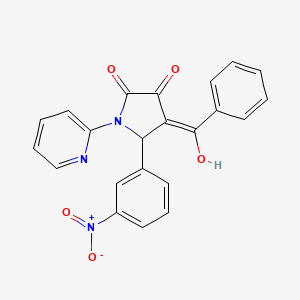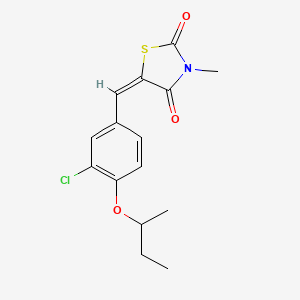![molecular formula C18H25NO B5353614 3-methyl-1-[(1-phenylcyclopentyl)carbonyl]piperidine](/img/structure/B5353614.png)
3-methyl-1-[(1-phenylcyclopentyl)carbonyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1-[(1-phenylcyclopentyl)carbonyl]piperidine, also known as PCP or angel dust, is a dissociative drug that was first synthesized in the 1950s. It was initially developed as an anesthetic, but its use in medicine was discontinued due to its severe side effects. However, PCP has gained popularity as a recreational drug due to its hallucinogenic properties. Despite its illegal status, PCP is still widely used, and its abuse has led to numerous health and social problems.
作用機序
3-methyl-1-[(1-phenylcyclopentyl)carbonyl]piperidine acts as a non-competitive antagonist of the NMDA receptor, which is involved in learning, memory, and cognition. By blocking the NMDA receptor, this compound disrupts the normal functioning of the brain, leading to hallucinations, delusions, and other psychotic symptoms.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It increases the release of dopamine, a neurotransmitter that is involved in reward and pleasure. It also activates the sympathetic nervous system, leading to increased heart rate, blood pressure, and body temperature. This compound can also cause respiratory depression, seizures, and coma.
実験室実験の利点と制限
3-methyl-1-[(1-phenylcyclopentyl)carbonyl]piperidine has several advantages as a research tool. It is a potent and selective NMDA receptor antagonist, making it useful for studying the role of this receptor in various physiological and pathological processes. However, this compound is also a highly toxic and addictive drug, which limits its use in laboratory experiments.
将来の方向性
There are several future directions for research on 3-methyl-1-[(1-phenylcyclopentyl)carbonyl]piperidine. One area of interest is the development of new drugs that target the NMDA receptor without producing the toxic and addictive effects of this compound. Another area of research is the use of this compound as a model for studying the neurobiology of schizophrenia and other psychiatric disorders. Finally, there is a need for further studies on the long-term effects of this compound abuse on the brain and behavior.
合成法
3-methyl-1-[(1-phenylcyclopentyl)carbonyl]piperidine is synthesized by reacting piperidine with cyclohexanone in the presence of an acid catalyst. The resulting product is then reacted with phenylmagnesium bromide to form 1-phenylcyclohexanone. This intermediate is then reacted with methylamine to form this compound.
科学的研究の応用
3-methyl-1-[(1-phenylcyclopentyl)carbonyl]piperidine has been extensively studied for its effects on the brain and behavior. It has been used as a research tool to study the mechanisms of action of other drugs, such as ketamine and NMDA receptor antagonists. This compound has also been used to study the neurobiology of schizophrenia and other psychiatric disorders.
特性
IUPAC Name |
(3-methylpiperidin-1-yl)-(1-phenylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-15-8-7-13-19(14-15)17(20)18(11-5-6-12-18)16-9-3-2-4-10-16/h2-4,9-10,15H,5-8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMQEIDXUDNNAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methyl-1H-imidazole-5-carboxamide](/img/structure/B5353537.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]azocane](/img/structure/B5353539.png)
![methyl [7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetate](/img/structure/B5353541.png)


![methyl 4-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5353568.png)
![(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5353574.png)
![4-benzyl-3-ethyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1,4-diazepan-5-one](/img/structure/B5353579.png)
![3-(1,3-benzodioxol-5-yl)-5-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5353584.png)

![7-(3-fluorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5353597.png)

![N-[rel-(1R,3R)-3-aminocyclopentyl]-2,6-dichlorobenzenesulfonamide hydrochloride](/img/structure/B5353622.png)
